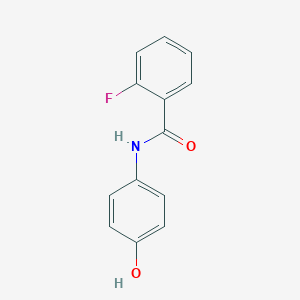
2-fluoro-N-(4-hydroxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(4-hydroxyphenyl)benzamide, also known as FHBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzamide and has a fluorine atom and a hydroxyl group attached to the benzene ring. FHBA has been shown to exhibit various biological activities, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to inhibit the activity of PTPs by binding to the catalytic site of the enzyme. PTPs are enzymes that regulate the activity of various signaling pathways in the body, and their dysregulation has been linked to various diseases, including cancer and diabetes. 2-fluoro-N-(4-hydroxyphenyl)benzamide's ability to inhibit PTPs makes it a potential therapeutic agent for the treatment of these diseases.
Effets Biochimiques Et Physiologiques
2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. In addition to its PTP inhibitory activity, 2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to activate PPARγ, a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism. 2-fluoro-N-(4-hydroxyphenyl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-fluoro-N-(4-hydroxyphenyl)benzamide in laboratory experiments is its ability to selectively inhibit PTPs. This allows researchers to study the effects of PTP inhibition on various signaling pathways in the body. However, one limitation of using 2-fluoro-N-(4-hydroxyphenyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-fluoro-N-(4-hydroxyphenyl)benzamide. One area of research is the development of 2-fluoro-N-(4-hydroxyphenyl)benzamide-based therapeutics for the treatment of cancer and other diseases. Another area of research is the study of 2-fluoro-N-(4-hydroxyphenyl)benzamide's effects on other signaling pathways in the body, which may lead to the discovery of new drug targets. Additionally, the development of new synthesis methods for 2-fluoro-N-(4-hydroxyphenyl)benzamide may improve its availability for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(4-hydroxyphenyl)benzamide involves the reaction of 2-fluorobenzoic acid with 4-aminophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-fluoro-N-(4-hydroxyphenyl)benzamide.
Applications De Recherche Scientifique
2-fluoro-N-(4-hydroxyphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including inhibition of protein tyrosine phosphatases (PTPs) and activation of peroxisome proliferator-activated receptor gamma (PPARγ). These activities make 2-fluoro-N-(4-hydroxyphenyl)benzamide a promising candidate for use in drug discovery and development.
Propriétés
Numéro CAS |
198879-79-7 |
|---|---|
Nom du produit |
2-fluoro-N-(4-hydroxyphenyl)benzamide |
Formule moléculaire |
C13H10FNO2 |
Poids moléculaire |
231.22 g/mol |
Nom IUPAC |
2-fluoro-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10FNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) |
Clé InChI |
AKKFSDWDYOTCTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



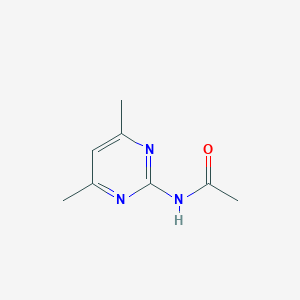
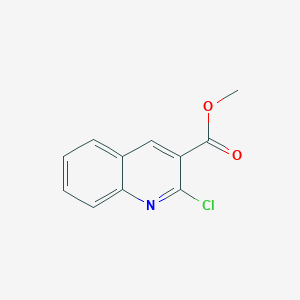
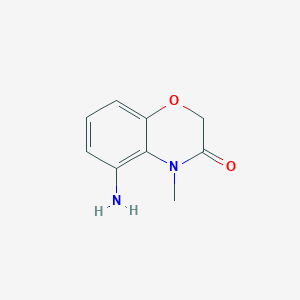
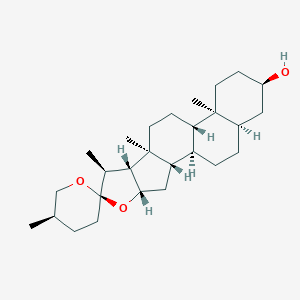
![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)
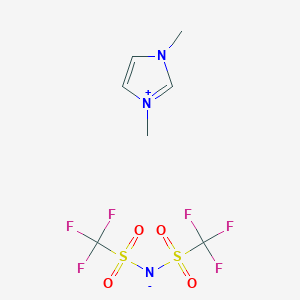

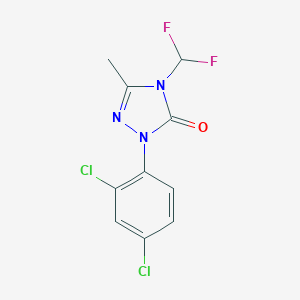
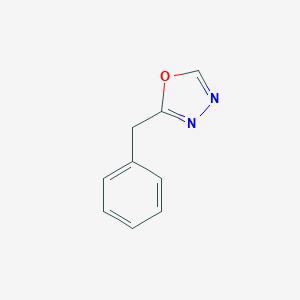
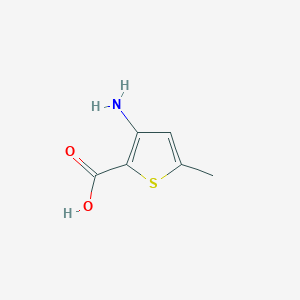
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
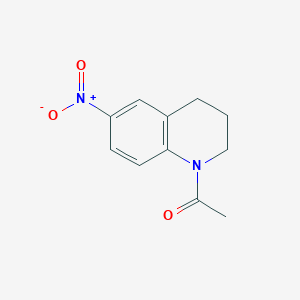
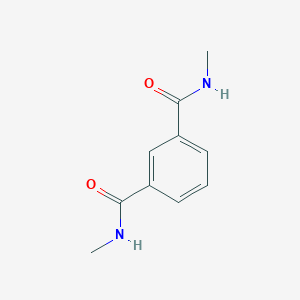
![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)